molecular formula C24H26Cl2O3 B11083339 2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran

2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran

Cat. No.: B11083339
M. Wt: 433.4 g/mol
InChI Key: SUSZLTGGPRLULV-UHFFFAOYSA-N
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Description

2,5-BIS(4-CHLOROPHENYL)-4-ISOPROPYL-7,7-DIMETHYLHEXAHYDRO-2H-2,5-EPOXYFURO[3,4-B]PYRAN is a complex organic compound characterized by its unique structure, which includes chlorophenyl groups, an isopropyl group, and a dimethylhexahydro-2H-2,5-epoxyfuro[3,4-b]pyran ring system

Preparation Methods

The synthesis of 2,5-BIS(4-CHLOROPHENYL)-4-ISOPROPYL-7,7-DIMETHYLHEXAHYDRO-2H-2,5-EPOXYFURO[3,4-B]PYRAN typically involves multicomponent reactions. These reactions are advantageous as they allow for the combination of complex structures from simple substrates in a one-pot reaction, eliminating the need for isolation of intermediate compounds . The synthetic route often includes the use of readily accessible starting materials and can achieve high yields (65-98%) without the need for a metal catalyst . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,5-BIS(4-CHLOROPHENYL)-4-ISOPROPYL-7,7-DIMETHYLHEXAHYDRO-2H-2,5-EPOXYFURO[3,4-B]PYRAN has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-BIS(4-CHLOROPHENYL)-4-ISOPROPYL-7,7-DIMETHYLHEXAHYDRO-2H-2,5-EPOXYFURO[3,4-B]PYRAN involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2,5-BIS(4-CHLOROPHENYL)-4-ISOPROPYL-7,7-DIMETHYLHEXAHYDRO-2H-2,5-EPOXYFURO[3,4-B]PYRAN include other pyranoquinoline and benzoquinoline derivatives . These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties. The uniqueness of 2,5-BIS(4-CHLOROPHENYL)-4-ISOPROPYL-7,7-DIMETHYLHEXAHYDRO-2H-2,5-EPOXYFURO[3,4-B]PYRAN lies in its specific combination of chlorophenyl, isopropyl, and epoxyfuro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26Cl2O3

Molecular Weight

433.4 g/mol

IUPAC Name

1,3-bis(4-chlorophenyl)-5,5-dimethyl-8-propan-2-yl-2,4,10-trioxatricyclo[4.3.1.03,7]decane

InChI

InChI=1S/C24H26Cl2O3/c1-14(2)19-13-23(15-5-9-17(25)10-6-15)27-21-20(19)24(29-23,28-22(21,3)4)16-7-11-18(26)12-8-16/h5-12,14,19-21H,13H2,1-4H3

InChI Key

SUSZLTGGPRLULV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2(OC3C1C(O2)(OC3(C)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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